(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
Overview
Description
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound features a cyclobutyl group and a methyl group attached to the triazole ring, along with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclobutyl hydrazine with methyl isocyanate, followed by cyclization to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The methanol group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanol
- (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol
- (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is unique due to the presence of both a cyclobutyl group and a methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets compared to other triazole derivatives.
Properties
IUPAC Name |
(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11-7(5-12)9-10-8(11)6-3-2-4-6/h6,12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUFJQHEPOZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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